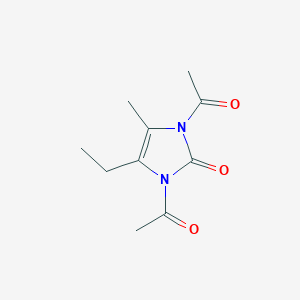
N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea
Vue d'ensemble
Description
N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. DMTU is a thiourea derivative that has been synthesized using various methods and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress and inflammation in cells. N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea reacts with ROS and RNS, neutralizing their harmful effects and preventing cellular damage. Additionally, N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea has been found to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and inflammation, reduce lipid peroxidation, and enhance the activity of antioxidant enzymes. Additionally, N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit neuroprotective effects, improve cardiovascular function, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea exhibits low toxicity, making it a safe compound to use in experiments. However, N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea. One potential area of research is the development of novel N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Finally, studies are needed to investigate the potential applications of N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea in the field of materials science, where it has shown promising results as a photochromic compound.
Applications De Recherche Scientifique
N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. N-(2,2-diphenylethyl)-N'-(4-methoxyphenyl)thiourea has also been studied for its potential applications in the field of materials science, where it has been found to exhibit photochromic properties, making it a potential candidate for the development of smart materials.
Propriétés
IUPAC Name |
1-(2,2-diphenylethyl)-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-25-20-14-12-19(13-15-20)24-22(26)23-16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEBYLSMLIGXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3503949.png)



![2-(4-ethylphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3503980.png)
![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3503985.png)

![2-(2-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-4-quinolinecarboxamide](/img/structure/B3504008.png)
![[4-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3504016.png)
![2-(4-propylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504028.png)
![2-(4-methylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3504036.png)